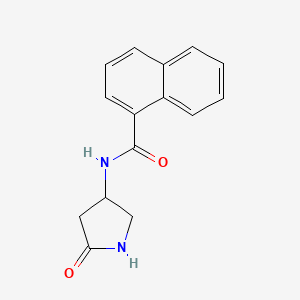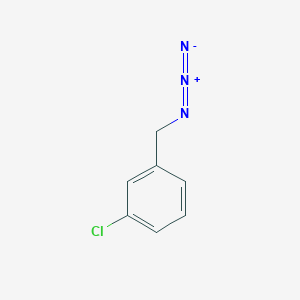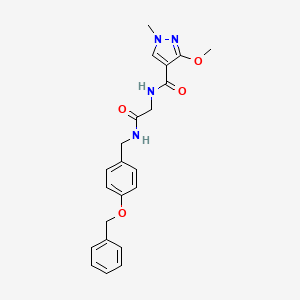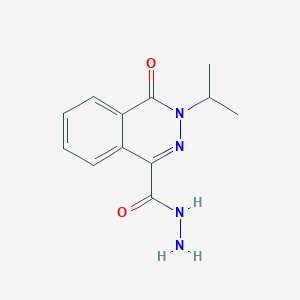
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide” is likely a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phthalazine ring, which is a type of heterocyclic compound. This ring would be substituted with a propan-2-yl group and a carbohydrazide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often participate in multicomponent reactions . These reactions can lead to a variety of products and are often used in the synthesis of new compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide: derivatives have shown promise in antimicrobial applications. The structure is related to pyrrolopyrazine derivatives, which are known for their effectiveness against a variety of bacterial and fungal strains. These compounds can be synthesized through various methods, including cyclization and ring annulation, to produce agents that may inhibit the growth of harmful microorganisms .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds related to This compound is significant. They can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Antiviral Uses
Pyrrolopyrazine derivatives, which share a similar structure with the compound , have exhibited antiviral activities. This suggests that This compound could be used to develop new antiviral agents that may be effective against a range of viral infections .
Antioxidant Effects
The antioxidant properties of nitrogen-containing heterocycles like This compound are noteworthy. These compounds can scavenge free radicals, which are harmful to cellular components, and may be used to prevent oxidative stress-related diseases .
Antitumor Activity
Research has indicated that pyrrolopyrazine derivatives possess antitumor activities. By extension, This compound could be explored for its potential use in cancer therapy, possibly as a kinase inhibitor or through other mechanisms that inhibit cancer cell growth .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The structure of This compound is conducive to the inhibition of kinases, which could lead to the development of new therapeutic agents for diseases where kinase activity is dysregulated .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazine, have been reported to modulate gpr139 , a G-protein coupled receptor .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target receptor (like gpr139) and induce changes in cellular signaling . For instance, GPR139 is Gq-coupled, and dosing with similar compounds has been shown to induce c-Fos expression, a common signaling mechanism in activated neurons .
Biochemical Pathways
Compounds with the pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound might exhibit a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Eigenschaften
IUPAC Name |
4-oxo-3-propan-2-ylphthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7(2)16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-7H,13H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKUJLNGUGAQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2870182.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2870184.png)
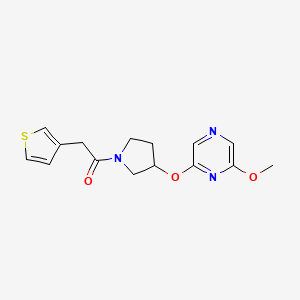

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2870188.png)


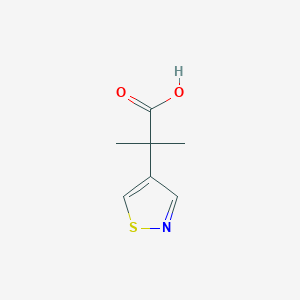
![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2870193.png)

